molecular formula C11H11NO2S B11882402 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid

3-(1H-Indol-3-yl)-2-mercaptopropanoic acid

Cat. No.: B11882402
M. Wt: 221.28 g/mol
InChI Key: DRTYLXLEPPPQQX-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-mercaptopropanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid typically involves the reaction of indole derivatives with appropriate thiol-containing reagents. One common method includes the use of indole-3-acetic acid as a starting material, which undergoes a series of reactions to introduce the thiol group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-3-yl)-2-mercaptopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-Indol-3-yl)-2-mercaptopropanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Indol-3-yl)-2-mercaptopropanoic acid involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the thiol group can form disulfide bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Indol-3-yl)-2-mercaptopropanoic acid is unique due to the presence of both an indole ring and a thiol group. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-sulfanylpropanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12,15H,5H2,(H,13,14)

InChI Key

DRTYLXLEPPPQQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)S

Origin of Product

United States

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